molecular formula C19H20N4S B2747918 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole CAS No. 121343-86-0

2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole

Cat. No. B2747918
CAS RN: 121343-86-0
M. Wt: 336.46
InChI Key: WLUSPPLOONBMBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole”, related compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that derivatives of benzothiazole possess significant antibacterial and antifungal properties. A study highlighted the synthesis of novel benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, surpassing standard drugs in effectiveness (Maddila et al., 2016). This suggests the potential of benzothiazole derivatives in developing new antimicrobial agents.

Catalytic Activity in Olefin Oxidation

The catalytic properties of benzothiazole derivatives have been explored in the context of olefin oxidation. One study described the synthesis of dioxidovanadium(V) complexes with benzothiazole-derived ligands, showcasing their effectiveness as catalysts in olefin oxidation processes using hydrogen peroxide (Ghorbanloo et al., 2017). These findings underscore the utility of benzothiazole derivatives in catalysis, presenting avenues for their application in industrial and synthetic chemistry.

Antiproliferative Activities

The antiproliferative effects of benzothiazole derivatives have been evaluated, with certain compounds exhibiting significant activity against carcinoma cell lines. A study on arylidene-hydrazinyl-thiazole derivatives revealed potent antiproliferative activity, particularly against MDA-MB231 and HeLa cell lines, suggesting the potential of these compounds in cancer therapy (Grozav et al., 2014).

Polymer Synthesis and Application

Benzothiazole-based compounds have been utilized in the synthesis of new carrier polymers with potential applications in drug delivery. Research has shown that polymers derived from 2-hydrazinylbenzo[d]thiazole exhibit antibacterial activities and anticancer properties, highlighting their relevance in biomedical applications (Attiya et al., 2022).

Molecular Structure and Nonlinear Optical Properties

Investigations into the molecular structure and nonlinear optical properties of benzothiazole derivatives have provided insights into their potential as materials for optoelectronic applications. Studies employing computational and experimental methods have identified compounds with promising nonlinear optical properties, suggesting their utility in the development of new optoelectronic devices (Haroon et al., 2020).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-2-6-15(7-3-1)14-23-12-10-16(11-13-23)21-22-19-20-17-8-4-5-9-18(17)24-19/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUSPPLOONBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole

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